

Analytical Methods for the Characterization of TAM558 Intermediate-5

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Compound of Interest

Compound Name: TAM558 intermediate-5

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Introduction

TAM558 is a potent payload molecule utilized in the synthesis of the antibody-drug conjugate (ADC) OMTX705. OMTX705 is a promising therapeutic agent that targets Fibroblast Activating Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. The synthesis of TAM558 involves several key steps, including the formation of **TAM558 intermediate-5**. Rigorous analytical characterization of this intermediate is crucial to ensure the quality, purity, and consistency of the final ADC product. These application notes provide a comprehensive overview of the analytical methods and detailed protocols for the characterization of **TAM558 intermediate-5**.

While the precise chemical structure of **TAM558 intermediate-5** is not publicly available, it is known to be an intermediate in the synthesis of TAM558. A compound referred to as "**TAM558 intermediate-54**" has a reported molecular formula of C₄₁H₆₅N₅O and a molecular weight of 772.05.^{[1][2]} This information is foundational for the analytical methods described herein.

Physicochemical Properties of TAM558 Intermediate-5

A summary of the known physicochemical properties of a related intermediate is presented in the table below.

Property	Value	Reference
Molecular Formula	C41H65N5O	[1][2]
Molecular Weight	772.05 g/mol	[1][2]

Analytical Methods and Protocols

A multi-faceted analytical approach is essential for the comprehensive characterization of **TAM558 intermediate-5**. This includes techniques to confirm its identity, assess its purity, and elucidate its structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of pharmaceutical intermediates by separating the main compound from any impurities.[3][4][5]

Protocol: Reversed-Phase HPLC (RP-HPLC)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Elution:

Time (min)	% Mobile Phase B
0	10
20	90
25	90
26	10

| 30 | 10 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve **TAM558 intermediate-5** in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL.
- Data Analysis: The purity of the intermediate is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, enabling the confirmation of the molecular weight of the intermediate and the identification of potential impurities.^{[6][7][8]}

Protocol: LC-MS/MS Analysis

- LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- LC Conditions: Same as the RP-HPLC protocol described above.
- MS Parameters:
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.

- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/hr.
- Mass Range: m/z 100-1000.
- Data Analysis: The exact mass of the parent ion of **TAM558 intermediate-5** should be determined and compared to the theoretical mass calculated from its molecular formula. MS/MS fragmentation analysis can be used to further confirm the structure and identify unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms.^{[9][10][11][12][13]}

Protocol: ¹H and ¹³C NMR

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of **TAM558 intermediate-5** in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Experiments:
 - ¹H NMR: To determine the number and types of protons.
 - ¹³C NMR: To determine the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and aid in the complete structural assignment.
- Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C spectra are analyzed to assemble the chemical structure of the intermediate.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.^{[14][15][16]}

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Instrumentation:** An FT-IR spectrometer equipped with an ATR accessory.
- **Sample Preparation:** A small amount of the solid **TAM558 intermediate-5** is placed directly onto the ATR crystal.
- **Measurement:** The spectrum is recorded over the range of 4000-400 cm⁻¹.
- **Data Analysis:** The characteristic absorption bands in the IR spectrum are assigned to specific functional groups (e.g., C=O, N-H, C-H, C-N) to confirm the presence of expected functionalities in the molecule.

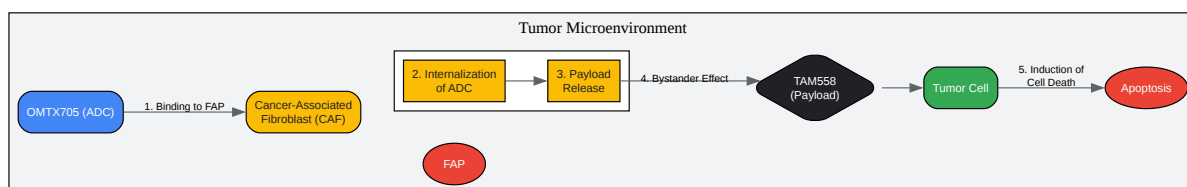
Quantitative Data Summary

The following table summarizes the expected analytical results for a high-quality batch of **TAM558 intermediate-5**.

Analytical Method	Parameter	Acceptance Criteria
RP-HPLC	Purity	≥ 98.0%
Individual Impurity	≤ 0.5%	
LC-MS	Molecular Weight	772.05 ± 0.1 Da
NMR	¹ H and ¹³ C Spectra	Conforms to reference spectra
FT-IR	IR Spectrum	Conforms to reference spectra

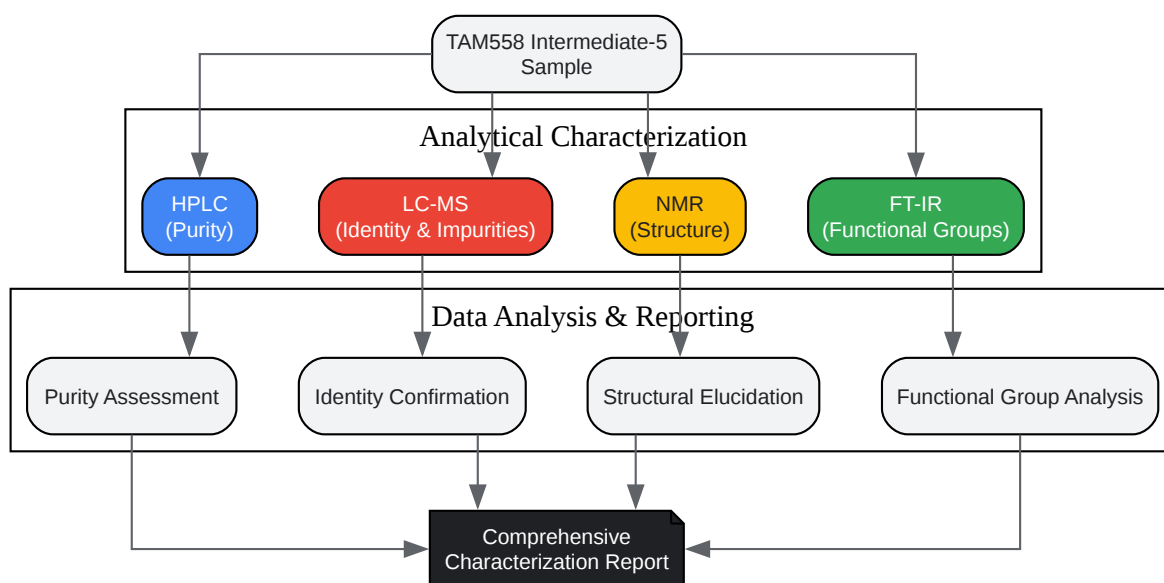
Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding of the context in which **TAM558 intermediate-5** is utilized, the following diagrams illustrate the proposed signaling pathway of the final ADC, OMTX705, and the general experimental workflows for the analytical characterization of the intermediate.



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Caption: Proposed mechanism of action of OMTX705 ADC.



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Caption: General workflow for the analytical characterization of **TAM558 intermediate-5**.

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